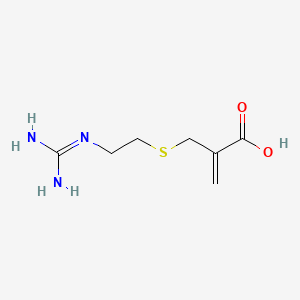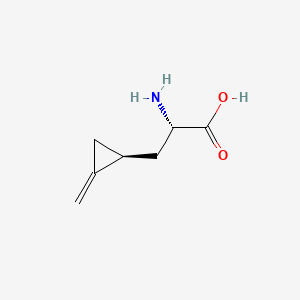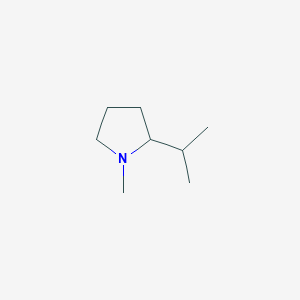
Dihydrozeatin Riboside-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrozeatin Riboside-d5 is a deuterated form of dihydrozeatin riboside, a type of cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the metabolism and function of cytokinins in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrozeatin Riboside-d5 involves the incorporation of deuterium atoms into the dihydrozeatin riboside molecule. One efficient method for synthesizing deuterated dihydrozeatin and its riboside involves the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrozeatin Riboside-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Dihydrozeatin Riboside-d5 has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cytokinins.
Biology: It helps in understanding the role of cytokinins in plant growth and development.
Medicine: Research on cytokinins can lead to the development of new drugs and therapies.
Industry: It is used in agricultural research to improve crop yields and resistance to environmental stress
Mécanisme D'action
Dihydrozeatin Riboside-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trans-zeatin riboside
- Cis-zeatin riboside
- Isopentenyl adenine riboside
Uniqueness
Dihydrozeatin Riboside-d5 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
Conclusion
This compound is a significant compound in the study of cytokinins, offering insights into their chemical properties, biological functions, and potential applications in various fields. Its unique deuterated form makes it an invaluable tool for researchers.
Propriétés
Formule moléculaire |
C15H23N5O5 |
|---|---|
Poids moléculaire |
358.40 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2 |
Clé InChI |
DBVVQDGIJAUEAZ-WSLGFIAHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O |
SMILES canonique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)


![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)

![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)



![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
